3-Bromo-2-methyl-6-nitropyridine
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Overview
Description
3-Bromo-2-methyl-6-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a nitro group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-6-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-methyl-3-bromopyridine. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Reduction Reactions: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: 3-Bromo-2-methyl-6-aminopyridine.
Oxidation Reactions: 3-Bromo-2-carboxy-6-nitropyridine.
Scientific Research Applications
3-Bromo-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-nitropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine and nitro groups. These functional groups influence the compound’s reactivity and interaction with other molecules, facilitating processes like nucleophilic substitution and reduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxy-6-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
- 3-Bromo-2-methyl-5-nitropyridine
Uniqueness
3-Bromo-2-methyl-6-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The combination of a bromine atom, a methyl group, and a nitro group on the pyridine ring allows for targeted modifications and applications in various chemical and biological contexts .
Biological Activity
3-Bromo-2-methyl-6-nitropyridine is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by a bromine atom, a methyl group, and a nitro group attached to a pyridine ring, suggests potential reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : C6H5BrN2O2
- Molecular Weight : 217.02 g/mol
- CAS Number : 22282-96-8
- IUPAC Name : 6-bromo-2-methyl-3-nitropyridine
Synthesis
The synthesis of this compound typically involves the bromination of 2-methyl-3-nitropyridine. Various methods have been reported, including electrophilic aromatic substitution reactions where bromine acts as an electrophile. The synthesis process can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity.
Research indicates that nitropyridines exhibit diverse biological activities, primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates are often responsible for the compounds' pharmacological effects. For instance, studies have shown that nitropyridines can interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. Cell viability assays indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : A recent publication in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell proliferation by approximately 50% at a concentration of 10 µM after 48 hours, suggesting its potential as a therapeutic agent .
Comparative Biological Activity Table
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | 32 (S. aureus) | 10 (MCF-7) |
Other Nitropyridines | Varies (20 - 100) | Varies (5 - 15) |
Properties
IUPAC Name |
3-bromo-2-methyl-6-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZKULYNVOIOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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